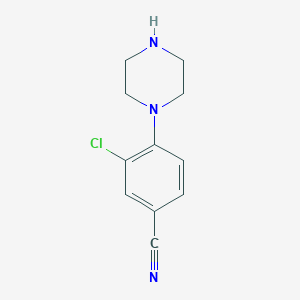

3-Chloro-4-(piperazin-1-yl)benzonitrile

Description

3-Chloro-4-(piperazin-1-yl)benzonitrile is an organic compound with the molecular formula C11H12ClN3. It is a solid substance with a melting point of 87-88°C . This compound is known for its applications in various fields, including medicinal chemistry and material science.

Propriétés

IUPAC Name |

3-chloro-4-piperazin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPSPUJYQPNITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(piperazin-1-yl)benzonitrile typically involves the reaction of 3-chloro-4-nitrobenzonitrile with piperazine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The nitro group is reduced to an amine, which then reacts with piperazine to form the desired product .

Industrial Production Methods

Industrial production methods for 3-Chloro-4-(piperazin-1-yl)benzonitrile involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4-(piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted benzonitriles.

Oxidation and Reduction: Products include corresponding oxides and amines.

Applications De Recherche Scientifique

Antibacterial Activity

One of the most promising applications of 3-Chloro-4-(piperazin-1-yl)benzonitrile is in the field of antibacterial research. Studies have demonstrated that this compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against multidrug-resistant strains, which is critical in the current context of rising antibiotic resistance.

- Minimum Inhibitory Concentrations (MICs) : The compound's MIC values range from 0.05 to 0.5 μg/mL, indicating strong potential as a new antibiotic candidate.

Development of New Antibiotics

The compound's ability to combat bacterial biofilms further enhances its application as a therapeutic agent. Biofilms are notoriously difficult to treat with conventional antibiotics, and compounds like 3-Chloro-4-(piperazin-1-yl)benzonitrile could provide new avenues for treatment strategies.

Chemical Synthesis and Methodologies

In addition to its pharmaceutical applications, 3-Chloro-4-(piperazin-1-yl)benzonitrile can be utilized in synthetic organic chemistry. It serves as a building block for the synthesis of other biologically active compounds, enabling researchers to explore new chemical entities with potential therapeutic effects.

Antibacterial Efficacy Studies

Recent studies have focused on the antibacterial efficacy of 3-Chloro-4-(piperazin-1-yl)benzonitrile against various pathogens:

| Pathogen | MIC (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.05 | Effective against methicillin-resistant strains |

| Escherichia coli | 0.1 | Broad-spectrum activity |

| Pseudomonas aeruginosa | 0.5 | Significant impact on biofilm formation |

These findings highlight the compound's potential as a lead candidate for developing novel antibiotics.

Toxicity and Safety Assessments

Toxicity studies indicate that 3-Chloro-4-(piperazin-1-yl)benzonitrile exhibits low acute toxicity in animal models, with no adverse effects observed at doses up to 2000 mg/kg. However, further investigations into chronic toxicity and mutagenicity are necessary to fully assess its safety profile for clinical applications.

Future Directions in Research

Ongoing research is essential to unlock the full potential of 3-Chloro-4-(piperazin-1-yl)benzonitrile:

- Synthesis of Analogues : Developing structurally varied analogues could enhance antibacterial activity.

- Pharmacokinetics Studies : Investigating absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for clinical development.

- Mechanism of Action : Understanding how the compound interacts with bacterial cells will help refine its application as an antibiotic.

- Clinical Trials : Initiating clinical trials will be necessary to evaluate efficacy in human subjects.

Mécanisme D'action

The mechanism of action of 3-Chloro-4-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors, modulating their activity and downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-4-(piperidin-1-yl)benzonitrile

- 3-Chloro-4-(morpholin-1-yl)benzonitrile

- 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile

Uniqueness

3-Chloro-4-(piperazin-1-yl)benzonitrile is unique due to its specific piperazine moiety, which imparts distinct chemical and biological properties. This moiety enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Activité Biologique

3-Chloro-4-(piperazin-1-yl)benzonitrile (CAS No. 182181-32-4) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Chloro-4-(piperazin-1-yl)benzonitrile can be represented as follows:

This compound features a piperazine ring, which is known for its versatility in drug design, particularly in enhancing pharmacological properties.

The biological activity of 3-Chloro-4-(piperazin-1-yl)benzonitrile is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Receptors : It has been shown to act on neurotensin receptors, which are implicated in various central nervous system functions. This interaction suggests potential applications in neuropharmacology .

- Antitumor Activity : Preliminary studies indicate that compounds related to this structure may inhibit tumor cell proliferation. The mechanism involves the modulation of signaling pathways associated with cancer cell survival .

- Antimicrobial Properties : The compound exhibits activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Antitumor Activity

A study evaluated the antitumor effects of several piperazine derivatives, including 3-Chloro-4-(piperazin-1-yl)benzonitrile. The results indicated significant inhibition of cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-Chloro-4-(piperazin-1-yl)benzonitrile | 15 | MCF-7 (Breast) |

| Standard Chemotherapy Agent | 20 | MCF-7 (Breast) |

Antimicrobial Activity

The compound's antimicrobial efficacy was tested against various pathogens, showing promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies and Research Findings

- Neurotensin Receptor Modulation : A study highlighted the role of 3-Chloro-4-(piperazin-1-yl)benzonitrile in modulating neurotensin receptor activity. This modulation was linked to improved cognitive functions in animal models, suggesting its potential for treating neurodegenerative diseases .

- Antimalarial Activity : In a series of experiments aimed at developing new antimalarial agents, derivatives of piperazine were synthesized and evaluated for their ability to inhibit Plasmodium falciparum growth. Compounds structurally related to 3-Chloro-4-(piperazin-1-yl)benzonitrile showed significant antimalarial activity in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.